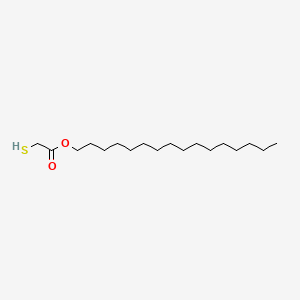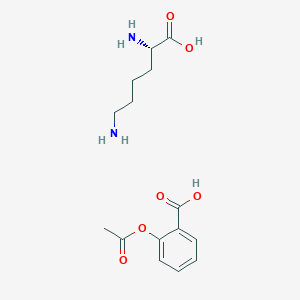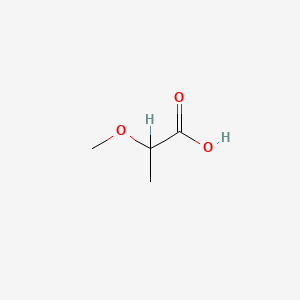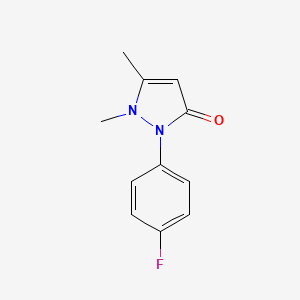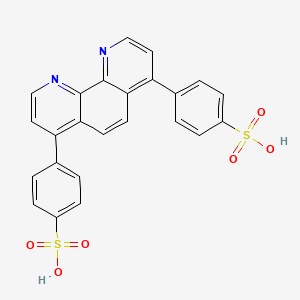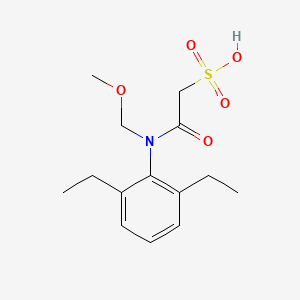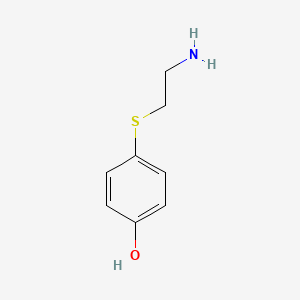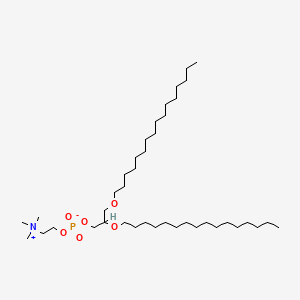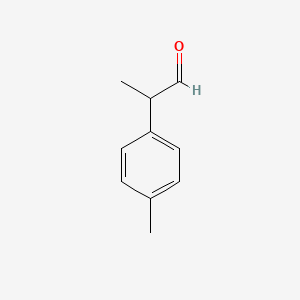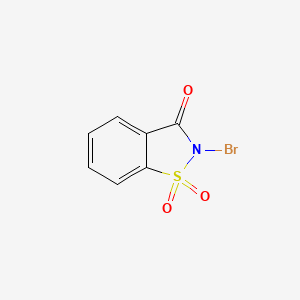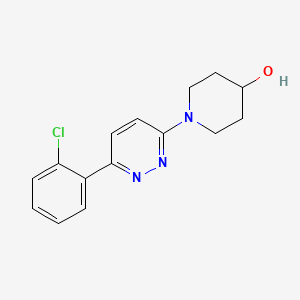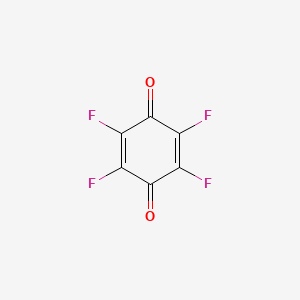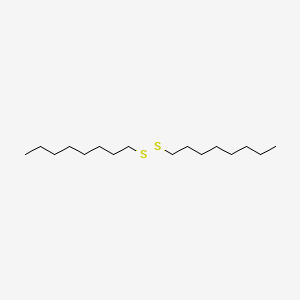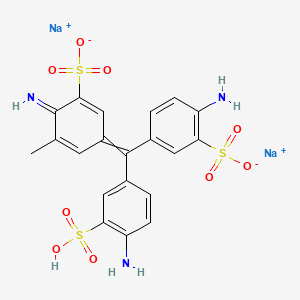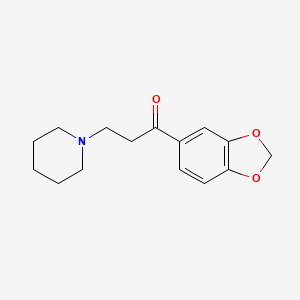
1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone is a member of benzodioxoles.
Scientific Research Applications
Corrosion Inhibition
1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone and its derivatives have been studied for their potential as corrosion inhibitors. A study by Belghiti et al. (2018) found that these derivatives interact with iron surfaces, potentially offering effective corrosion inhibition, making them suitable for industrial applications in metal preservation (Belghiti et al., 2018).
Modulation of Glutamate Receptors
This compound has been researched for its ability to modulate glutamate receptors in the brain. Stäubli et al. (1994) investigated its effects on long-term potentiation in the hippocampus of rats, indicating potential applications in neuroscience and cognitive health (Stäubli et al., 1994).
Enhancement of AMPA Receptor Activity
Arai et al. (1994) explored the effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine on AMPA receptors in cultured hippocampal slices. Their findings suggest that this compound can enhance AMPA receptor-mediated inward currents, suggesting its utility in studies related to synaptic transmission and memory (Arai et al., 1994).
Anti-Fatigue Effects
The compound has been studied for its anti-fatigue effects. Wu et al. (2014) synthesized derivatives of this compound and tested their effects on swimming endurance in mice, finding that they enhanced forced swimming capacity. This suggests potential applications in physical performance and recovery from fatigue (Wu et al., 2014).
Insecticidal Properties
Siddiqui et al. (2004) identified that derivatives of 1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone exhibited insecticidal properties against larvae of Aedes aegypti, a mosquito species. This indicates its potential use in pest control (Siddiqui et al., 2004).
Central Nervous System Applications
Research by Ishihara et al. (1994) suggests that certain derivatives of this compound may act as central selective acetylcholinesterase inhibitors, implying potential therapeutic applications for cognitive impairments (Ishihara et al., 1994).
properties
CAS RN |
30418-51-0 |
|---|---|
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone |
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c17-13(6-9-16-7-2-1-3-8-16)12-4-5-14-15(10-12)19-11-18-14/h4-5,10H,1-3,6-9,11H2 |
InChI Key |
DJXZMJWCDITTEO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCO3 |
Other CAS RN |
30418-51-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



